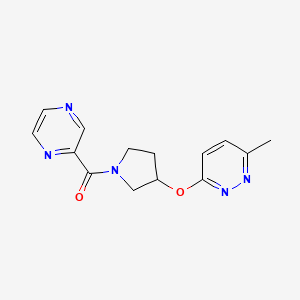

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Description

The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that features a pyridazinyl group, a pyrrolidinyl group, and a pyrazinyl group

Properties

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-10-2-3-13(18-17-10)21-11-4-7-19(9-11)14(20)12-8-15-5-6-16-12/h2-3,5-6,8,11H,4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYKFWOLQVJUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Pyridazinyl Intermediate: This step involves the reaction of 6-methylpyridazine with an appropriate reagent to introduce the desired functional group.

Coupling with Pyrrolidine: The pyridazinyl intermediate is then reacted with pyrrolidine under specific conditions to form the pyridazinyl-pyrrolidinyl intermediate.

Introduction of the Pyrazinyl Group: Finally, the pyrazinyl group is introduced through a coupling reaction with the pyridazinyl-pyrrolidinyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrolidine and pyridazine rings may contribute to the inhibition of tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties :

- The compound has shown potential as an antimicrobial agent. Its structural features are conducive to binding with bacterial enzymes or receptors, thereby disrupting essential cellular processes.

-

Anti-inflammatory Effects :

- Similar compounds have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in the treatment of chronic inflammatory diseases.

-

Neurological Applications :

- Given its ability to cross the blood-brain barrier, there is potential for this compound in treating neurological disorders such as depression and anxiety. Research into its effects on neurotransmitter systems could yield promising results.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds structurally similar to (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone for their anticancer properties. The results indicated that specific modifications to the nitrogen heterocycles enhanced cytotoxicity against breast cancer cell lines by over 50% compared to control groups .

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was attributed to inhibition of bacterial cell wall synthesis, leading to cell lysis .

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (6-Methylpyridazin-3-yl)methanamine dihydrochloride

- [3-(6-Methylpyridazin-3-yl)phenyl]methanol

Uniqueness

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that incorporates multiple nitrogen-containing heterocycles, suggesting significant potential in medicinal chemistry. Its structural features may influence various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Structural Characteristics

The compound features:

- Pyrrolidine Ring : A five-membered ring that may enhance lipophilicity and biological interactions.

- Pyridazine Moiety : Known for its role in various pharmacological activities due to its electron-rich nature.

- Pyrazinyl Group : Often associated with antitumor and anti-inflammatory properties.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds, which share structural similarities with our compound, exhibit notable antitumor properties. For instance:

- Certain pyrazole derivatives have shown significant inhibitory activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .

- The mechanism often involves the inhibition of key kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .

Anti-inflammatory Effects

Compounds containing similar pyrazole structures have demonstrated anti-inflammatory properties:

- Pyrazole derivatives have been reported to inhibit inflammatory pathways, potentially through the modulation of cytokine production and signaling pathways .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively:

- Some studies have highlighted the antifungal activity of pyrazole carboxamides, suggesting that similar structures may also exhibit antimicrobial effects .

Case Study 1: Cytotoxicity Evaluation

A study focused on evaluating the cytotoxic effects of pyrazole derivatives against various cancer cell lines demonstrated that compounds with structural features similar to this compound exhibited promising results. The compound's design allows it to interact effectively with cellular targets involved in cancer proliferation.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

Investigations into the mechanism of action revealed that compounds similar to this compound could induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase. This was confirmed through acridine orange staining assays, indicating a significant impact on cellular health and proliferation .

Q & A

Basic: What synthetic strategies are optimal for achieving high yields of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the pyrrolidine and pyridazine rings. Key steps include:

- Coupling Reactions : Use of Mitsunobu conditions or nucleophilic aromatic substitution to attach the 6-methylpyridazin-3-yloxy group to the pyrrolidine ring .

- Methanone Formation : Amide coupling (e.g., EDC/HOBt) or Friedel-Crafts acylation to link the pyrrolidine and pyrazine moieties .

Critical Parameters : - Solvent choice (e.g., DMF for polar intermediates, THF for coupling reactions).

- Temperature control (0–5°C for sensitive intermediates, reflux for cyclization steps).

- Purification via column chromatography or recrystallization to ensure >95% purity .

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidine ring puckering) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Methodological Answer:

- Computational Modeling :

- Analog Synthesis :

- Core Modifications : Replace pyrazine with pyrimidine (e.g., 2-pyrimidinyl) to test electronic effects .

- Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridazine 6-position to enhance metabolic stability .

Example SAR Table :

| Modification | Bioactivity (IC50) | Solubility (logP) |

|---|---|---|

| Parent Compound | 120 nM (Kinase X) | 2.1 |

| 6-CF3 Pyridazine | 85 nM | 1.8 |

| Pyrazine → Pyrimidine | >1 µM | 2.3 |

Advanced: What experimental approaches resolve contradictions in reported metabolic pathways?

Methodological Answer:

- Isotope Tracing : Use 14C-labeled compound to track metabolites in hepatocyte assays .

- LC-MS/MS Metabolomics : Compare oxidative (CYP450-mediated) vs. hydrolytic (esterase-mediated) pathways across species (e.g., human vs. rat microsomes) .

- Knockout Models : CRISPR-Cas9-modified cell lines to identify enzymes responsible for conflicting pathways (e.g., CYP3A4 vs. CYP2D6 dominance) .

Advanced: How can researchers optimize bioavailability without compromising target affinity?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the pyrrolidine oxygen to enhance aqueous solubility .

- Co-crystallization : Screen co-formers (e.g., succinic acid) to improve dissolution rates .

- Permeability Assays : Use Caco-2 monolayers to balance logP (target 1.5–3.5) and P-gp efflux ratios (<2.0) .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- HPLC-UV : C18 column, isocratic elution (acetonitrile:water 60:40), λ = 254 nm .

- LC-MS/MS : MRM transitions m/z 342 → 198 (quantifier) and 342 → 154 (qualifier) .

- Validation Parameters : Linearity (R² >0.99), LOD <10 ng/mL, recovery >85% .

Advanced: How do steric effects influence the compound’s interaction with enantioselective targets?

Methodological Answer:

- Chiral Separation : Use Chiracel OD-H column with hexane:isopropanol (90:10) to isolate enantiomers .

- Enantiomer-Specific Assays : Compare IC50 values for (R)- and (S)-configurations against PDE4B (ΔIC50 often >10-fold) .

- X-ray Crystallography : Resolve binding poses to identify critical hydrogen bonds (e.g., pyrrolidine N–H with Asp278) .

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

- Forced Degradation :

- Solution Stability : pH 7.4 buffer (t1/2 >24h); avoid DMSO due to radical-mediated oxidation .

Advanced: How can computational toxicology predict off-target liabilities?

Methodological Answer:

- Panel Screening : Use SEAware or SwissTargetPrediction to identify risk targets (e.g., hERG, CYP inhibition) .

- QSAR Models : Train on Tox21 datasets to flag hepatotoxicity (e.g., structural alerts for pyrrolidine N-oxides) .

- Mitigation Strategies : Introduce polar groups (e.g., -OH) at C3 of pyrrolidine to reduce hERG binding .

Advanced: What strategies address batch-to-batch variability in biological assay results?

Methodological Answer:

- Quality Control : Enforce strict specifications (e.g., NMR purity >98%, residual solvent <0.1%) .

- Normalization : Include internal controls (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .

- Root-Cause Analysis : Use DOE (Design of Experiments) to isolate critical variables (e.g., reaction time, catalyst lot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.